molecular formula C24H26O6 B102770 1-Isomangostin CAS No. 19275-44-6

1-Isomangostin

Cat. No.: B102770
CAS No.: 19275-44-6
M. Wt: 410.5 g/mol
InChI Key: JUHXHWKPHWGZKL-UHFFFAOYSA-N
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Description

1-Isomangostin is an organic heterotetracyclic compound that belongs to the xanthone family. It is primarily found in the pericarp of the mangosteen fruit (Garcinia mangostana). The compound is characterized by its complex structure, which includes hydroxy groups at positions 5 and 9, a methoxy group at position 10, two methyl groups at position 2, a prenyl group at position 11, and an oxo group at position 12 .

Mechanism of Action

Target of Action

1-Isomangostin primarily targets pancreatic lipase , an enzyme that plays a crucial role in the digestion of dietary fats . By inhibiting this enzyme, this compound can potentially influence the body’s ability to absorb and metabolize fats.

Mode of Action

This compound interacts with pancreatic lipase by binding to the enzyme and inhibiting its activity . This interaction prevents the enzyme from breaking down dietary fats into smaller molecules that can be absorbed by the body. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, of this compound for porcine pancreatic lipase is 34.5 μM .

Result of Action

The inhibition of pancreatic lipase by this compound leads to a decrease in the breakdown and absorption of dietary fats. This can result in reduced calorie intake and potential weight loss, making this compound a potential candidate for anti-obesity treatments .

Biochemical Analysis

Biochemical Properties

1-Isomangostin is an inhibitor of pancreatic lipase . It inhibits porcine pancreatic lipase with an IC50 of 34.5 μM . This interaction with the enzyme pancreatic lipase suggests that this compound plays a significant role in lipid metabolism.

Cellular Effects

This compound has been reported to have anti-obesity activity . This suggests that it may influence cellular processes related to lipid storage and metabolism. More detailed studies are needed to fully understand the cellular effects of this compound.

Molecular Mechanism

The molecular mechanism of this compound is primarily through its inhibition of pancreatic lipase By inhibiting this enzyme, this compound can potentially alter lipid metabolism at the molecular level

Metabolic Pathways

This compound is involved in lipid metabolism due to its inhibitory effect on pancreatic lipase

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isomangostin can be synthesized from α-mangostin, another xanthone derivative found in mangosteen. The synthesis involves the use of toluene-4-sulfonic acid in benzene, followed by refluxing over a water bath with a Dean-Stark apparatus for 30 minutes . This method ensures the complete conversion of α-mangostin to this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Isomangostin undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy and prenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted xanthones depending on the reagents used.

Scientific Research Applications

1-Isomangostin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Isomangostin is unique due to its specific structural features, such as the positions of hydroxy, methoxy, and prenyl groups, which contribute to its distinct biological activities. Its ability to inhibit pancreatic lipase with a specific IC50 value sets it apart from other similar compounds .

Properties

IUPAC Name

5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(11-16(26)22(14)28-5)29-18-10-15(25)13-8-9-24(3,4)30-23(13)20(18)21(19)27/h6,10-11,25-26H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXHWKPHWGZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(CC4)(C)C)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415165
Record name 1-Isomangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19275-44-6
Record name 1-Isomangostin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19275-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isomangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 249 °C
Record name 1-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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